molecular formula C14H20N2O4 B14659531 N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide CAS No. 42089-95-2

N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide

Cat. No.: B14659531
CAS No.: 42089-95-2
M. Wt: 280.32 g/mol
InChI Key: MKCKORDBPQHSTK-UHFFFAOYSA-N
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Description

N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide is a chemical compound characterized by the presence of two hydroxypropyl groups attached to a benzene ring through amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 3-hydroxypropylbenzene-1,3-dicarboxylic acid.

    Reduction: Formation of N1,N~3~-bis(3-aminopropyl)benzene-1,3-dicarboxamide.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl groups may facilitate binding to enzymes or receptors, modulating their activity. The amide linkages can also participate in hydrogen bonding, influencing the compound’s biological activity and stability.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide: Similar structure but with amine groups instead of hydroxypropyl groups.

    3-Phenylpropanol: Contains a hydroxypropyl group attached to a benzene ring but lacks the amide linkages.

    1,3-Diisopropylbenzene: Features isopropyl groups attached to a benzene ring, differing in the nature of the substituents.

Uniqueness

N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide is unique due to the presence of both hydroxypropyl and amide groups, which confer distinct chemical and biological properties

Properties

CAS No.

42089-95-2

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

1-N,3-N-bis(3-hydroxypropyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C14H20N2O4/c17-8-2-6-15-13(19)11-4-1-5-12(10-11)14(20)16-7-3-9-18/h1,4-5,10,17-18H,2-3,6-9H2,(H,15,19)(H,16,20)

InChI Key

MKCKORDBPQHSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCCO)C(=O)NCCCO

Origin of Product

United States

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